Gentamicin B1 Acetate Salt is a member of the aminoglycoside class of antibiotics, primarily used to treat infections caused by aerobic Gram-negative bacteria. It is derived from the fermentation of Micromonospora purpurea, a type of actinobacteria. Gentamicin B1 is one of the components in the gentamicin complex, which includes various other gentamicins such as C1, C2, and C2a, each differing slightly in structure and pharmacological properties. The acetate salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Gentamicin B1 is classified as an aminoglycoside antibiotic. This classification is based on its mechanism of action, which involves inhibiting bacterial protein synthesis. The compound is sourced from the fermentation process of Micromonospora purpurea. The gentamicin complex, including Gentamicin B1, is typically produced as a mixture containing several related compounds, with specific proportions varying depending on the fermentation conditions and strain used .
The molecular formula for Gentamicin B1 Acetate Salt is , with a molecular weight of approximately 496.56 g/mol . Its structure features multiple amino sugars linked to an aminocyclitol ring via glycosidic bonds, characteristic of aminoglycosides. The specific stereochemistry contributes to its biological activity and interaction with bacterial ribosomes.
Gentamicin B1 undergoes various chemical reactions typical for aminoglycosides, including hydrolysis and esterification reactions due to its functional groups. It is stable in moderately acidic to strongly basic aqueous media but can decompose under extreme conditions, releasing toxic fumes . The acetate group enhances solubility and can participate in hydrolysis reactions under certain conditions.
Gentamicin B1 exerts its bactericidal effect by binding to the 30S ribosomal subunit in bacteria, leading to misreading of messenger RNA and ultimately inhibiting protein synthesis. This mechanism disrupts bacterial cell function and leads to cell death. It is particularly effective against aerobic Gram-negative bacteria due to its ability to penetrate their outer membrane .
Gentamicin B1 Acetate Salt exhibits several key physical and chemical properties:
Gentamicin B1 Acetate Salt is primarily used in clinical settings for treating serious infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. It can be administered intravenously or intramuscularly and is often included in combination therapies for enhanced efficacy against resistant strains. Additionally, it has applications in topical formulations for treating skin infections due to its antibacterial properties .
Gentamicin B1 acetate salt (C₂₀H₄₀N₄O₁₀·xC₂H₄O₂) is synthesized from sisomicin through advanced chemoenzymatic routes that eliminate traditional protection/deprotection steps. A pivotal study demonstrates a two-step biocatalytic pathway employing C-6′-specific transaminases to functionalize sisomicin’s ring I. The enzyme GenB4 exhibits exceptional substrate tolerance, deaminating sisomicin to generate a 6′-aldehyde intermediate without protecting other reactive sites (e.g., 3′-OH, 4′-OH, or N-1/N-3 amines). This intermediate undergoes reductive amination using sodium cyanoborohydride and diverse alkylamines, yielding C-6′-modified gentamicin B1 analogues in 13–90% conversion efficiency [9]. The approach achieves unprecedented regioselectivity under mild conditions (pH 7.5, 37°C), contrasting sharply with classical chemical N-alkylation requiring >8 steps [9] [2].
Table 1: Transaminase Candidates for Sisomicin Derivatization
Enzyme | Substrate Specificity | Conversion Efficiency | Key Tolerances |
---|---|---|---|
GenB4 | Sisomicin, Gentamicin C1a | 85-90% | C-3′/C-4′ deoxygenation, C-6 glycosylation |
GenB2 | Pseudotrisaccharides | 45-60% | Absent C-3′/C-4′ OH groups |
SpuC | Paromamine derivatives | <20% | C-5 glycosylation intolerance |
The synthesis of gentamicin B1 hinges on coupling a garamine-based acceptor (derived from sisomicin) with a specialized heptose donor: 6-azido-6,7-dideoxy-D-glycero-D-gluco-heptopyranose. Construction of this donor begins with methyl α-D-glucopyranoside, converted to a 6-alcohol via regioselective oxidation. Dess-Martin periodinane-mediated oxidation yields a C-6 aldehyde, which undergoes Grignard addition (methylmagnesium chloride) to install the C-6 methyl group with glycero-gluco stereochemistry (56% yield). Critical to functionality is anomeric triflation of the heptose methyl glycoside, followed by azide displacement using diphenylphosphoryl azide (DPPA) to avoid elimination byproducts. Finally, acetolysis and thiophenyl glycosidation produce the active donor (30) with α-configuration stability, enabling downstream glycosylation [1] [6]. Glycosylation with the garamine acceptor (26) employs N-iodosuccinimide/silver triflate (NIS/AgOTf) activation at −30°C, affording the α-linked pseudotrisaccharide (31) in 76% yield as a single anomer—attributed to the steric bias imposed by the 6-methyl substituent [1].
Table 2: Glycosylation Conditions for Heptose Donor Coupling
Donor | Acceptor | Promoter System | Temperature | Yield (α:β Ratio) |
---|---|---|---|---|
6-Azido-heptosyl thioglycoside (30) | Garamine acceptor (26) | NIS/AgOTf, 4Å MS | −30°C | 76% (α-only) |
2-Azido-glucopyranosyl thioglycoside (32) | Garamine acceptor (26) | NIS/TMSOTf, DMF | −30°C | 51% (α-only) |
Traditional Koenigs-Knorr glycosylation historically relied on stoichiometric heavy-metal promoters (e.g., Ag₂O, Hg(CN)₂) to activate glycosyl halides, limiting scalability due to toxicity and poor stereoselectivity. For gentamicin B1 synthesis, this method would require glycosyl bromides/chlorides and generate metallic waste [3] [6]. Modern alternatives overcome these issues:
Table 3: Glycosylation Method Performance Metrics
Method | Promoter/Activator | Stereoselectivity | Byproducts | Scalability |
---|---|---|---|---|
Koenigs-Knorr (Classic) | Ag₂O/Hg(CN)₂ | Low (α/β mixtures) | Heavy-metal salts | Poor |
Catalytic Koenigs-Knorr | In(NTf₂)₃ (0.1 eq) | Moderate | Minimal | Moderate |
NIS/AgOTf Activation | NIS/AgOTf, 4Å MS | High (α-specific) | Succinimide | Excellent |
DMF-Directed | NIS/TMSOTf, DMF | High (α-specific) | Trimethylsilyl azide | Good |
Sisomicin serves as the primary biosynthetic precursor for gentamicin B1, but its fermentation yield is low (≤5% of total gentamicin complex). Chemical synthesis requires 6–7 linear steps, with three bottlenecks impacting scalability:
Chemoenzymatic routes reduce steps but face purification hurdles: enzyme-free sisomicin must be isolated before transamination, and the 6′-aldehyde intermediate is prone to hydration. Nevertheless, the overall atom economy of enzymatic C-6′ modification (Step economy = 2 vs. 6 in chemical synthesis) positions it as the most viable industrial route [9].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4